3-(pyrrolidin-2-ylmethyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(pyrrolidin-2-ylmethyl)-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-2-6-13-12(5-1)10(9-15-13)8-11-4-3-7-14-11/h1-2,5-6,9,11,14-15H,3-4,7-8H2 |
InChI Key |
QDEZFSSAEVJNDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pyrrolidin 2 Ylmethyl 1h Indole and Its Advanced Derivatives
Retrosynthetic Analysis of the 3-(pyrrolidin-2-ylmethyl)-1H-indole Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals several strategic bond disconnections that form the basis for various synthetic approaches. The most logical disconnections are at the C3-C bond of the indole (B1671886) and the C-N or C-C bonds within the pyrrolidine (B122466) ring.
One common strategy involves the formation of the bond between the indole C3 position and the methylene (B1212753) bridge. This can be achieved through the reaction of an indole nucleophile with a suitable electrophilic pyrrolidine-containing fragment. For instance, a retrosynthetic disconnection of the C3-CH₂ bond suggests precursors such as an indole Grignard reagent and a 2-(halomethyl)pyrrolidine derivative.
Another approach focuses on forming the pyrrolidine ring itself onto a pre-functionalized indole. This might involve the cyclization of a linear precursor already attached to the indole C3 position. For example, a 1,4-dicarbonyl compound or a related synthon attached to the indole could undergo condensation with an amine to form the pyrrolidine ring.
Furthermore, a powerful disconnection strategy involves a convergent approach where the indole and pyrrolidine moieties are synthesized separately and then coupled. This is particularly advantageous for creating a library of analogs with diverse substitution patterns on either ring system. researchgate.net
Classical and Modern Approaches to Indole C3 Functionalization
The functionalization of the C3 position of the indole nucleus is a cornerstone of synthesizing this compound and its derivatives. Over the years, a plethora of methods have been developed, ranging from classical electrophilic substitutions to modern transition-metal-catalyzed cross-coupling reactions.
Direct Alkylation and Mannich-Type Reactions
Direct alkylation of indoles at the C3 position is a fundamental and widely used method. acs.orgnih.gov This typically involves the reaction of an indole with an electrophile, such as an alkyl halide or a tosylate. In the context of synthesizing the target scaffold, a protected 2-(chloromethyl)pyrrolidine (B1610598) or a similar electrophilic derivative can be reacted with an indole or its corresponding metal salt. The nucleophilicity of the indole C3 position drives the reaction, although regioselectivity can sometimes be an issue, with N-alkylation being a potential side reaction. mit.edu The use of Lewis acids can often enhance the rate and selectivity of C3-alkylation. nih.gov
The Mannich reaction is another classical and highly effective method for introducing an aminomethyl group at the C3 position of indoles. chemtube3d.comnih.govyoutube.com This one-pot, three-component condensation involves an indole, formaldehyde (B43269) (or another aldehyde), and a secondary amine, such as pyrrolidine. The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate, which is then attacked by the nucleophilic indole at the C3 position. This method directly furnishes the 3-(pyrrolidin-1-ylmethyl)-1H-indole skeleton, which can be a precursor to the desired this compound through further modifications.
A variation of this approach involves the reaction of indole with a pre-formed iminium ion derived from pyrrolidine-2-carbaldehyde. This allows for the direct installation of the 2-substituted pyrrolidine moiety at the C3 position of the indole.
Heck Coupling Reactions in Indole Synthesis
The palladium-catalyzed Heck reaction has emerged as a powerful tool for C-C bond formation and has been applied to the functionalization of indoles. rsc.org While typically used to form C-C bonds at the C2 or C3 positions of the indole ring with alkenes, modifications of this reaction can be adapted for the synthesis of the target scaffold.
For instance, a Heck-type coupling could be envisioned between a C3-haloindole and a suitable vinylpyrrolidine derivative. Subsequent reduction of the resulting double bond would yield the desired this compound. The regioselectivity of the Heck reaction on indoles can be influenced by the choice of catalyst, ligands, and reaction conditions. rsc.org In some cases, an ortho-amination/ipso-Heck cyclization cascade has been developed to synthesize C3,C4-disubstituted indoles. nih.gov
Grignard Promoted Coupling Reactions
Grignard reagents play a crucial role in the synthesis of 3-substituted indoles. researchgate.net The reaction of an indolylmagnesium halide with an appropriate electrophile is a reliable method for C3-functionalization. To synthesize this compound, an indolylmagnesium bromide can be reacted with a protected 2-(chloromethyl)pyrrolidine.
A particularly effective method involves the Grignard promoted coupling of an indole with an N-protected proline derivative. For example, reacting 5-bromo-1H-indole with methylmagnesium chloride generates the corresponding indolylmagnesium chloride, which can then be coupled with N-Cbz-D-proline acid chloride to form a ketone intermediate. acs.org This ketone can then be reduced to the desired methylene group. This approach is instrumental in the synthesis of various pharmacologically active indole alkaloids. acs.org
Stereoselective Synthesis of the Pyrrolidine Moiety and its Connection
The pyrrolidine ring in many biologically active this compound derivatives is chiral. Therefore, controlling the stereochemistry of the pyrrolidine moiety and its connection to the indole ring is of paramount importance.
Chiral Auxiliaries and Catalytic Asymmetric Synthesis
Chiral auxiliaries are frequently employed to induce stereoselectivity in the synthesis of the pyrrolidine ring. wikipedia.orgsigmaaldrich.com A common strategy involves attaching a chiral auxiliary to a precursor of the pyrrolidine ring, performing a diastereoselective reaction to set the desired stereocenter, and then removing the auxiliary. For example, Evans' chiral oxazolidinone auxiliaries can be used to control the stereochemistry of alkylation reactions that form the C-C bond of the pyrrolidine ring.
Catalytic asymmetric synthesis offers a more atom-economical and elegant approach to establishing the chirality of the pyrrolidine ring. mdpi.comnih.govrsc.org This can involve various strategies, such as the asymmetric hydrogenation of a pyrrole (B145914) precursor or an asymmetric [3+2] cycloaddition to form the pyrrolidine ring. mdpi.com For instance, the catalytic asymmetric reduction of a suitable prochiral enamine or imine can lead to the formation of a chiral pyrrolidine.
Furthermore, engineered enzymes are now being utilized for the biocatalytic construction of chiral pyrrolidines via intramolecular C(sp³)–H amination, offering a green and highly selective alternative to traditional chemical methods. nih.govacs.orgescholarship.org
Diastereoselective Control in Bond Formation
Achieving specific stereochemistry is crucial in the synthesis of bioactive molecules. Diastereoselective control in the formation of the bond between the indole and pyrrolidine rings is a key challenge. One approach involves the highly diastereoselective addition of silyl-substituted organolithium compounds to a chiral sulfinimine derived from 4-bromo-butanal. nih.gov This method allows for the synthesis of N-protected silyl-substituted pyrrolidines with excellent diastereoselectivity. nih.gov The process involves a one-pot, four-step protocol that includes the formation of a silyllithium reagent, its addition to a diaryl olefin to generate a silyl-substituted diphenylethyllithium intermediate, the diastereoselective addition of this intermediate to a chiral sulfinimine, and subsequent intramolecular cyclization. nih.gov
Another strategy for achieving diastereoselectivity is through the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole derivatives with a chiral reagent. For instance, (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide has been used to separate diastereomers, which can then be hydrogenated to yield the desired enantiomerically pure products. nih.gov
Enantiomeric Excess Determination and Control
Enantiomeric excess (ee) is a critical measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is defined as the absolute difference between the mole fractions of the two enantiomers and is often expressed as a percentage. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org
The determination of enantiomeric excess is routinely performed in synthetic organic chemistry. nih.gov One method involves the use of exciton-coupled circular dichroism (ECCD) to study the association between an achiral host and chiral guest molecules. nih.gov The difference in the circular dichroism signals can be used to determine the identity and enantiomeric excess of a chiral compound. nih.gov For example, calibration curves can be created by measuring the circular dichroism of samples with known enantiomeric excess values. nih.gov
In practice, the enantiomeric excess of a sample can be calculated from the observed optical rotation of the mixture and the specific rotation of the pure enantiomer. youtube.com The formula for this calculation is:
% Enantiomeric Excess = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100%
Alternatively, if the relative amounts of the R and S enantiomers are known, the enantiomeric excess can be calculated using the following formula: youtube.com
% Enantiomeric Excess = |[R] - [S]| / ([R] + [S]) x 100%
Control over enantiomeric excess is often achieved through asymmetric synthesis, employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.
Protecting Group Strategies for Indole and Pyrrolidine Nitrogens
The use of protecting groups is essential in the multi-step synthesis of complex molecules like this compound to prevent unwanted side reactions. Both the indole and pyrrolidine nitrogens typically require protection.
For the indole nitrogen, the allyloxycarbonyl (Aloc) group has been shown to be a suitable protecting group, particularly in solid-phase peptide synthesis. nih.gov It is compatible with the Fmoc/tBu strategy and can be removed under specific conditions, demonstrating its utility in preventing side reactions during peptide cleavage. nih.gov Another protecting group for the indole nitrogen is the 2-phenylsulfonylethyl group, which can be readily removed under basic conditions. researchgate.net
The pyrrolidine nitrogen is often protected with groups like the benzyloxycarbonyl (Cbz) group. For instance, in the synthesis of 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole, a key intermediate for the drug eletriptan, the pyrrolidine nitrogen is protected as a benzyl (B1604629) ester. google.com This protecting group is later removed during a reduction step. google.com
Post-Synthetic Modifications and Derivatization Strategies
Once the core this compound scaffold is synthesized, further modifications can be made to fine-tune its biological activity.
The indole nucleus offers several positions for modification. For example, substitutions at the C5 position of the indole ring are common. In the synthesis of eletriptan, a bromine atom is introduced at the C5 position. mdpi.com A series of (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives have also been prepared, highlighting modifications at the C5 position. nih.gov
The N1 position of the indole ring can also be functionalized. For instance, 1-(phenylsulfonyl)-1H-indole hybrids have been developed as multi-target-directed ligands. nih.gov
The pyrrolidine ring can also be modified to alter the properties of the molecule. A common modification is N-methylation of the pyrrolidine nitrogen. For example, the synthesis of (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives involves the N-methylation of the pyrrolidine ring. nih.gov
To explore the conformational requirements for biological activity, bridged and rigidized analogs of this compound have been synthesized. One approach involves the intramolecular cyclization of azomethine ylides to create complex spiro[indole-3,2'-pyrrolo[2,3-c]pyrrole]-2,4'-diones. researchgate.net This strategy leads to structurally complex and rigid molecules.
Scalability and Efficiency Considerations in Synthetic Pathways
The large-scale synthesis of this compound and its derivatives necessitates a focus on scalability and efficiency. Industrial production requires methods that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. Key considerations involve optimizing reaction conditions to maximize product purity and exploring alternative purification strategies that avoid cumbersome and expensive techniques like chromatography.
Optimization of Reaction Conditions for Yield and Purity
A critical step in the synthesis of advanced derivatives, such as 5-bromo-3-((R)-1-methyl-pyrrolidin-2-ylmethyl)-1H-indole, a key intermediate for the drug Eletriptan, is the reduction of the corresponding amide precursor, (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester. google.com While powerful reducing agents like lithium aluminum hydride (LAH) can be used, they present challenges in handling and often lead to incomplete conversions, leaving behind impurities that are difficult to remove. google.com
Research has focused on alternative, easier-to-handle reducing agents that provide high-quality crude product in high yields. google.com These agents, though sometimes considered less reactive than LAH, facilitate a simpler recovery process and yield a product that can be purified by crystallization rather than column chromatography. google.com Agents such as sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), Lithium tri-tert-butoxyaluminum hydride (TBLAH), and Diisobutylaluminium hydride (DIBALH) have been successfully employed. google.com For instance, reacting the amide precursor with SDMA in toluene (B28343) at elevated temperatures has been shown to be an effective method. google.com
The optimization of reaction conditions involves careful control of temperature, reaction time, and the stoichiometry of reagents to ensure complete conversion and minimize side-product formation. For example, a process using SDMA in toluene involves raising the temperature to around 48°C for 2.5 hours to drive the reaction to completion. google.com The subsequent work-up procedure is also crucial, involving a controlled quench with aqueous sodium hydroxide (B78521) at a maintained temperature of 15-20°C to ensure the safe and efficient isolation of the crude product. google.com
| Reducing Agent | Advantages | Notes |
|---|---|---|
| Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) | Easier to handle (available as a solution), provides high-quality crude product, allows for purification by crystallization. | Reaction performed in toluene at 48°C. |
| Lithium tri-tert-butoxyaluminum hydride (TBLAH) | Considered less reactive than LAH but still provides high yield and quality. Simplifies product recovery. | - |
| Diisobutylaluminium hydride (DIBALH) | Another viable alternative to LAH, facilitating easier handling and purification. | - |
| Lithium aluminum hydride (LAH) | Powerful reducing agent. | Difficult to handle (suspension), can result in incomplete conversion and impurities that are hard to remove. |
Alternative Isolation and Purification Strategies (e.g., salt formation, crystallization)
For large-scale synthesis, avoiding chromatographic purification is a primary goal due to high costs, large solvent consumption, and long processing times. google.com Alternative strategies such as crystallization and salt formation are far more suitable for industrial applications. google.comgoogle.com
Crystallization and Re-crystallization:
Crude 5-bromo-3-((R)-1-methyl-pyrrolidin-2-ylmethyl)-1H-indole can be effectively purified through a series of crystallization steps. google.com A common procedure involves an initial treatment of the crude product with a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. This step helps to precipitate a significant portion of impurities, such as the unreacted starting material or side products like keto-BIP. google.com The filtrate, now enriched with the desired product, is then concentrated and crystallized from a different solvent system, such as toluene and n-heptane. google.com This two-step crystallization process can significantly increase the purity of the final product to over 96%. google.com For example, an initial treatment with MTBE followed by crystallization from toluene can yield the product with 97.7% purity. google.com
| Purification Method | Solvents | Yield | Final Purity (Norm %) | Key Impurities Removed |
|---|---|---|---|---|
| Stirring and Crystallization | 1. MTBE 2. Toluene/Heptane | 86% | 97.7% | Keto-BIP, OH-BIP |
| Re-crystallization | 1. Ethyl Acetate 2. Toluene | 83% | 97.9% | Keto-BIP, OH-BIP |
Purification via Salt Formation:
Another highly effective strategy for purification is the formation of a salt of the indole derivative. The basic nitrogen atom in the pyrrolidine ring allows for the formation of acid addition salts. This method is particularly useful for purifying intermediates like 5-bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indole. google.com One approach involves salification using a dicarboxylic acid, which can selectively precipitate the desired compound, leaving impurities behind in the solution. google.com
Furthermore, the final active pharmaceutical ingredient can be isolated and purified as a specific salt. For instance, Eletriptan is prepared as a hydrobromide salt. google.com The crude free base can be dissolved in a solvent like isopropanol, followed by the addition of aqueous hydrobromic acid to adjust the pH, inducing the crystallization of the highly pure hydrobromide salt. google.com This method not only purifies the compound but also provides it in a stable, crystalline form suitable for formulation. google.com
Advanced Structural Characterization and Conformational Analysis of 3 Pyrrolidin 2 Ylmethyl 1h Indole Derivatives
Elucidation of Absolute Stereochemistry of Chiral Centers
The presence of at least one chiral center in the pyrrolidine (B122466) ring of 3-(pyrrolidin-2-ylmethyl)-1H-indole necessitates a clear understanding of its absolute configuration, as different enantiomers can exhibit markedly different biological effects. nih.govcapes.gov.br For instance, in a series of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles, the (R)-enantiomers were found to be potent agonists, while the (S)-enantiomers acted as moderate antagonists at the 5-HT6 receptor. nih.govcapes.gov.br
A common strategy to resolve and assign the absolute stereochemistry involves the derivatization of the racemic mixture with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary. For example, racemic 3-(piperidin-3-yl)-1H-indole derivatives have been successfully resolved by N-alkylation with (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. mdpi.com The absolute configuration of the separated enantiomers was then unequivocally determined using X-ray crystallography. mdpi.com
In another study, the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives was achieved, and their absolute configurations were confirmed. mdpi.com The optical purity and stereochemistry are often verified using a combination of techniques, including polarimetry to measure the optical rotation. nih.gov
The development of new chiral derivatizing agents and chiral solvating agents is an active area of research, aiming to simplify the determination of absolute configuration and enantiomeric excess using NMR spectroscopy. semanticscholar.org
Detailed Spectroscopic Analysis for Conformational Preferences
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating the conformational preferences of flexible molecules like this compound derivatives in solution. The chemical shifts and coupling constants of protons and carbons are highly sensitive to the local geometry of the molecule. researchgate.net
For instance, in N-substituted pyrrolidines, the pyrrolidine ring can adopt various puckered conformations, such as the Cγ-endo or Cγ-exo forms. frontiersin.org The relative populations of these conformers can be estimated by comparing experimental NMR data with theoretical calculations of chemical shifts for different low-energy conformations. researchgate.netfrontiersin.org
In a study of β-proline oligopeptides containing pyrrolidine units, it was found that the Cγ-endo pucker is energetically more favorable than the Cγ-exo state. frontiersin.org The energy difference between these conformations can be influenced by the solvent and the nature of the substituents. frontiersin.org
Crystallographic Studies of Compound Forms and Intermediates
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of flexible rings.
A crystallographic study of 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile revealed that the pyrrolidine ring adopts a twist conformation. researchgate.net The study also detailed the relative orientations of the different ring systems within the molecule and the intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. researchgate.net
Crystallographic data for various derivatives, including spiro[indoline-pyrrolidine] compounds, have been instrumental in confirming their regio- and stereochemistry. iaea.orgresearchgate.net For example, the crystal structure of a spiro[3H-indole-3,2′(1′H)-pyrrolo[3,4-c]pyrrole] derivative confirmed the structure obtained through a cycloaddition reaction. mdpi.com
Table 1: Crystallographic Data for a this compound Derivative researchgate.net
| Parameter | Value |
| Compound | 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile |
| Formula | C₃₁H₂₂N₄O₄ |
| Molecular Weight | 514.53 |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 13.0401 (5) |
| b (Å) | 14.9139 (6) |
| c (Å) | 13.7161 (5) |
| β (°) ** | 112.603 (2) |
| Volume (ų) | 2462.60 (16) |
| Z | 4 |
| Calculated Density (Mg m⁻³) ** | 1.388 |
Solution-State Conformation Studies Using Advanced NMR Techniques
While X-ray crystallography provides a static picture of the molecule in the solid state, advanced NMR techniques offer insights into the dynamic conformational behavior in solution. Techniques like 2D NMR (COSY, NOESY, HMQC, HMBC) are routinely used to assign all proton and carbon signals and to establish through-bond and through-space connectivities. researchgate.netresearchgate.net
For complex heterocyclic systems, one-dimensional NMR spectra can be crowded and difficult to interpret. ipb.ptresearchgate.net Two-dimensional experiments help to resolve overlapping signals and provide a wealth of structural information. ipb.ptresearchgate.net For instance, Rotating frame Overhauser Effect Spectroscopy (ROESY) is particularly useful for distinguishing between diastereomers and for determining the relative stereochemistry of chiral centers. researchgate.net
Recent advancements in NMR spectroscopy now allow for the direct detection of molecular chirality without the need for chiral derivatizing or solvating agents. theanalyticalscientist.com This is achieved by using a double-resonant radiofrequency NMR detector that is sensitive to both electric and magnetic dipoles, inducing detectable differences in the NMR signals of enantiomers. theanalyticalscientist.com This technique has been successfully applied to distinguish between the enantiomers of molecules like ibuprofen. theanalyticalscientist.com
Furthermore, multinuclear NMR, utilizing nuclei such as ¹⁹F, ³¹P, and ¹³C, offers advantages for chiral recognition due to larger chemical shift dispersion and simpler spectra compared to ¹H NMR. semanticscholar.orgnih.gov For example, ¹⁹F NMR-based chemosensing has been used for the enantioanalysis of N-heterocycles. nih.gov
Computational Chemistry and Molecular Modeling Applied to 3 Pyrrolidin 2 Ylmethyl 1h Indole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic structure of 3-(pyrrolidin-2-ylmethyl)-1H-indole, which is fundamental to its reactivity. Methods such as Density Functional Theory (DFT) can be used to determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. These calculations help in identifying the most nucleophilic and electrophilic sites within the molecule, thereby predicting its reactivity in chemical reactions. For instance, the indole (B1671886) nitrogen and specific carbon atoms on the pyrrolidine (B122466) and indole rings are often sites of interest for understanding potential metabolic transformations or interactions with biological targets.
Molecular Dynamics Simulations for Conformational Sampling
The flexibility of the pyrrolidine ring and the rotatable bond connecting it to the indole moiety means that this compound can adopt a wide range of conformations. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape. By simulating the movement of the atoms over time, MD simulations can identify the most stable, low-energy conformations of the molecule in different environments, such as in aqueous solution or within the binding site of a protein. This information is crucial for understanding how the molecule fits into a receptor's binding pocket and for interpreting structure-activity relationships.
Molecular Docking Studies with Biological Macromolecules (e.g., receptors, enzymes)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor or an enzyme. For this compound and its derivatives, docking studies can elucidate potential binding modes to various biological targets. These studies have been instrumental in the development of potent ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). For example, docking studies have shown how the protonated pyrrolidine nitrogen can form a key hydrogen bond with a tyrosine residue in the binding site of the α4β2 nAChR, a crucial interaction for high-affinity binding.
| Target | Key Interacting Residues | Predicted Interaction Type |
| α4β2 nAChR | Tyrosine | Hydrogen Bond |
| 5-HT Receptors | Aspartate, Serine | Ionic, Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, QSAR studies can provide insights into the structural features that are important for their activity. By analyzing a dataset of compounds with known activities, QSAR models can identify key molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) that correlate with the observed biological effects. This information can then be used to predict the activity of new, unsynthesized compounds and to gain a deeper understanding of the underlying mechanism of action.
Theoretical Investigations of Reaction Mechanisms and Selectivities
Computational chemistry can be used to study the mechanisms of chemical reactions involving this compound. For example, theoretical calculations can be employed to investigate the pathways of its synthesis, such as the Pictet-Spengler reaction or Fischer indole synthesis, to understand the factors that control the regioselectivity and stereoselectivity of the reaction. By calculating the energies of transition states and intermediates, researchers can predict the most likely reaction pathway and identify conditions that would favor the formation of the desired product.
Mechanistic Investigations of Biological Target Interactions for 3 Pyrrolidin 2 Ylmethyl 1h Indole Derivatives
Receptor Binding Affinity and Selectivity Profiling (e.g., Serotonin (B10506) Receptors, specifically 5-HT6, 5-HT1B, 5-HT1D)
Derivatives of 3-(pyrrolidin-2-ylmethyl)-1H-indole have been extensively studied as ligands for serotonin (5-HT) receptors, demonstrating high affinity and selectivity for specific subtypes, which are critical targets for neurological and psychiatric disorders.
Research has identified 5-arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles as potent ligands with high affinity for the 5-HT₆ receptor. nih.gov This receptor is primarily expressed in the central nervous system and is a key target for cognitive disorders. researchgate.net The affinity of these compounds underscores the suitability of the indole-pyrrolidine core for recognition by the 5-HT₆ binding site.
Furthermore, modifications to the core structure have yielded derivatives with high affinity for 5-HT₁B and 5-HT₁D receptors. For instance, series of (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives have been identified as high-affinity human 5-HT₁B/₁D ligands. These receptors are implicated in migraine pathophysiology and mood regulation. The substitution pattern on both the indole (B1671886) and pyrrolidine (B122466) rings plays a critical role in tuning the binding affinity and selectivity profile across the serotonin receptor family. nih.gov
| Compound Class | Target Receptor | Binding Affinity (Kᵢ or EC₅₀) | Reference |
|---|---|---|---|
| 5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles ((R)-enantiomers) | 5-HT₆ | EC₅₀ ≤ 1 nM | nih.gov |
| (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline (Compound 14) | 5-HT₆ | Kᵢ = 3 nM | scispace.com |
| 1H-pyrrolo[3,2-c]quinoline with (R)-2-(aminomethyl)pyrrolidine | 5-HT₆ | Maintained high affinity | nih.gov |
Beyond simple binding, the functional activity of these derivatives at the receptor is a key aspect of their mechanism. In vitro functional assays determine whether a compound acts as an agonist, stimulating the receptor's signaling cascade, or as an antagonist, blocking the receptor's activity.
A striking feature of the 5-arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indole class is the stereospecific nature of their functional activity at the 5-HT₆ receptor. The (R)-enantiomers have been characterized as potent, full agonists, with EC₅₀ values of 1 nM or less. nih.gov In contrast, the corresponding (S)-enantiomers exhibit moderate antagonist activity. nih.gov This demonstrates that the stereochemistry of the pyrrolidine ring is a critical determinant of the conformational changes in the receptor upon binding, dictating the subsequent functional response. Similarly, other derivatives have been classified as neutral antagonists or inverse agonists at the 5-HT₆ receptor, highlighting the diverse functional profiles achievable from this scaffold. scispace.com
Molecular docking and modeling studies provide insights into the specific interactions between the ligand and the amino acid residues within the receptor's binding pocket. For indole derivatives targeting serotonin receptors, these studies help to rationalize their high affinity and selectivity.
The binding mode of indole derivatives often involves the indole nucleus acting as a key structural element. jocpr.com Docking studies of related indole derivatives into the serotonin transporter (SERT), a protein with a binding site that shares features with serotonin receptors, have elucidated crucial interactions. The protonated amine of the side chain typically forms a salt bridge with a key acidic residue, such as Asp98 in SERT, which is a highly conserved interaction for many serotonergic ligands. semanticscholar.org The indole ring itself can engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine within the binding pocket. The specific substituents on the indole and pyrrolidine rings then form additional hydrogen bonds or hydrophobic interactions, which fine-tune the affinity and selectivity for different receptor subtypes. nih.govsemanticscholar.org
Enzyme Interaction and Modulation Studies (e.g., Cytochrome P450, Alpha-amylase, Alpha-glucosidase)
In addition to interacting with receptors, this compound derivatives can modulate the activity of various enzymes, which is critical for understanding their metabolic fate and potential for drug-drug interactions.
Derivatives of the parent structure have been investigated as inhibitors of α-amylase and α-glucosidase. rsc.org These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood sugar levels.
The interaction with cytochrome P450 (CYP) enzymes is of particular importance. CYPs are a superfamily of enzymes responsible for the phase I metabolism of a vast number of drugs and other foreign compounds. mdpi.com The 3-alkylindole moiety is known to be a substrate and, in some cases, an inactivator of CYP enzymes, particularly CYP3A4. acs.org
| Compound Class | Target Enzyme | Effect | Inhibition Constant (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|---|
| Thiazolidinone-based Indole Derivatives | α-amylase & α-glucosidase | Inhibition | Data not specified | rsc.org |
| SPD-304 (3-alkylindole-containing) | CYP3A4 | Mechanism-based inactivation | Kᵢ = 29 µM | acs.org |
The mechanisms by which these compounds modulate enzyme activity can vary significantly. For α-amylase and α-glucosidase, indole derivatives act as inhibitors, delaying carbohydrate digestion. rsc.org
For cytochrome P450 enzymes, the interactions are more complex and can include reversible inhibition (competitive or non-competitive) or irreversible, mechanism-based inhibition. nih.govbiomolther.org Mechanism-based inhibition occurs when the enzyme metabolizes the compound into a reactive intermediate that then covalently binds to and inactivates the enzyme. nih.gov Studies on 3-alkylindole-containing drugs have shown that they can be mechanism-based inactivators of CYP3A4. acs.org The inactivation process involves the formation of a reactive intermediate that forms a stable complex with the enzyme, rendering it non-functional. acs.orgnih.gov
In vitro studies using liver microsomes are essential for elucidating the metabolic pathways of drug candidates. For 3-substituted indole derivatives, several metabolic transformations have been identified. The cytochrome P450 system is a primary driver of this metabolism. mdpi.combeilstein-journals.org
Common metabolic pathways include:
Dehydrogenation: The 3-alkylindole moiety can undergo CYP-mediated dehydrogenation to form a highly reactive 3-methyleneindolenine (B1207975) intermediate. acs.org
Hydroxylation: Oxidation of the indole ring or the alkyl side chains is a common metabolic route catalyzed by various CYP isoforms, including CYP2A6, 2C19, and 2E1. beilstein-journals.org
N-dealkylation: Removal of alkyl groups from the pyrrolidine nitrogen is another potential metabolic pathway. acs.org
Epoxidation: Formation of an epoxide on the indole ring can also occur. acs.org
These primary metabolites can then undergo further phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.
Bioactivation is the process by which a chemically stable compound is metabolically converted into a reactive, and potentially toxic, electrophilic metabolite. nih.gov The 3-indole moiety is a classic structural alert for bioactivation.
The primary mechanism of bioactivation for 3-alkylindoles involves dehydrogenation by CYP enzymes, most notably CYP3A4. acs.org This process abstracts a hydrogen atom from the methylene (B1212753) carbon adjacent to the indole C3 position, leading to the formation of an electrophilic 3-methyleneindolenine intermediate. acs.org This α,β-unsaturated iminium species is highly reactive and can be trapped by cellular nucleophiles. In vitro experiments have successfully identified this intermediate by trapping it with glutathione (B108866) (GSH), a cellular antioxidant, and characterizing the resulting GSH-adducts by mass spectrometry. acs.org The formation of such reactive intermediates is a critical consideration, as they can covalently bind to proteins and DNA, potentially leading to idiosyncratic drug toxicity. acs.org
Molecular Mechanism of Action in Cellular Systems (Non-Human)
The biological effects of this compound derivatives are primarily initiated through their interaction with specific cellular targets, leading to the modulation of downstream signaling cascades. The primary focus of research in non-human cellular systems has been on their interaction with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. These interactions trigger a cascade of intracellular events that ultimately mediate the cellular response.
Modulation of Intracellular Signaling Pathways (e.g., Cyclic AMP biosynthesis)
A significant body of research has demonstrated that derivatives of this compound can potently modulate the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, a crucial second messenger system involved in numerous cellular functions. This modulation is often a direct consequence of their interaction with specific serotonin receptor subtypes that are coupled to adenylyl cyclase, the enzyme responsible for cAMP synthesis.
Specifically, 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives have been identified as high-affinity ligands for the 5-HT6 receptor, a GPCR positively coupled to adenylyl cyclase. nih.gov The stereochemistry of the pyrrolidine ring plays a pivotal role in determining the nature of this modulation. The (R)-enantiomers of these compounds have been shown to be potent, full agonists at the 5-HT6 receptor, with EC50 values in the low nanomolar range. nih.gov As agonists, they stimulate the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. In contrast, the (S)-enantiomers exhibit moderate antagonist activity, binding to the receptor without eliciting a response and blocking the effects of endogenous agonists. nih.gov
The agonist-induced stimulation of cAMP biosynthesis by these compounds has been demonstrated in cellular assays, such as in HeLa cells expressing the human 5-HT6 receptor. nih.gov The ability of these derivatives to either stimulate or inhibit the cAMP pathway, depending on their stereochemistry, underscores their utility as molecular tools to probe the physiological roles of the 5-HT6 receptor and its downstream signaling.
| Compound | Stereochemistry | Functional Activity | Potency (EC50/IC50) | Efficacy |
|---|---|---|---|---|
| 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole Derivative 1 | (R)-enantiomer | Agonist | ≤ 1 nM | Full Agonist |
| 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole Derivative 2 | (S)-enantiomer | Antagonist | Moderate | Not Applicable |
While the modulation of the cAMP pathway via 5-HT6 receptors is well-documented, the effects of this compound derivatives on other intracellular signaling pathways, such as those involving calcium mobilization or the mitogen-activated protein kinase (MAPK) cascade, are less characterized in the scientific literature for this specific chemical scaffold.
Protein-Protein Interaction Modulation
The ability of small molecules to modulate protein-protein interactions (PPIs) is a rapidly emerging area of drug discovery. nih.govnih.gov PPIs are fundamental to most cellular processes, and their dysregulation is implicated in a wide range of diseases. nih.govnih.gov Small molecule modulators can either inhibit or stabilize these interactions, offering a powerful therapeutic strategy.
However, for the specific class of this compound derivatives, there is limited direct evidence in the public domain of their activity as modulators of protein-protein interactions in non-human cellular systems. While other indole-containing compounds, such as the spiro-oxindoles, have been developed as potent inhibitors of the MDM2-p53 interaction, these belong to a structurally distinct class of molecules. The current body of research on this compound derivatives has predominantly focused on their role as ligands for GPCRs rather than as modulators of PPIs. Further investigation is required to determine if this chemical scaffold can be adapted to target protein-protein interfaces.
Unraveling the Basis for Ligand Specificity and Potency
The specificity and potency of this compound derivatives as ligands for biological targets, particularly serotonin receptors, are governed by a combination of stereochemical, structural, and electronic factors. Structure-activity relationship (SAR) studies and molecular modeling have provided valuable insights into the molecular determinants of their binding affinity and functional activity.
The core structure, consisting of the indole nucleus, a methylene linker, and a pyrrolidine ring, provides the essential pharmacophore for interaction with serotonin receptors. The indole nitrogen can act as a hydrogen bond donor, while the basic nitrogen of the pyrrolidine ring is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of aminergic GPCRs. nih.gov
Stereochemistry at the 2-position of the pyrrolidine ring is a critical determinant of both potency and efficacy. As mentioned earlier, for 5-arylsulfonamido derivatives targeting the 5-HT6 receptor, the (R)-enantiomer is a potent agonist, while the (S)-enantiomer is an antagonist. nih.gov This stark difference in functional activity highlights the precise stereochemical requirements of the receptor's binding pocket. Similarly, stereoselective interactions have been observed for other derivatives at different 5-HT receptor subtypes. acs.org
Substitutions on both the indole ring and the pyrrolidine ring can significantly influence binding affinity and selectivity. For instance, in a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, modification of the indole 5-substituent led to compounds with high selectivity for the h5-HT1D receptor over the h5-HT1B receptor. nih.gov This study suggested that the two receptor subtypes present different binding pockets, with the h5-HT1D receptor having a larger pocket that can accommodate bulkier substituents. nih.gov The introduction of methylbenzylamine groups on the pyrrolidine ring also enhanced affinity and selectivity for the h5-HT1D receptor. nih.gov
Molecular docking studies have further illuminated the binding modes of indole derivatives within the transmembrane helices of serotonin receptors. nih.govrsc.org These models indicate that in addition to the key ionic interaction with the conserved aspartate, hydrophobic and aromatic interactions between the indole ring and non-polar amino acid residues in the binding pocket contribute significantly to binding affinity. semanticscholar.org The specific residues involved in these interactions can vary between receptor subtypes, providing a basis for ligand selectivity. For example, molecular modeling of the 5-HT2A receptor has identified specific residue hotspots that are crucial for ligand binding and are distinct from other serotonin receptor subtypes. rsc.org
| Structural Feature | Modification | Impact on Activity | Target Receptor(s) |
|---|---|---|---|
| Pyrrolidine Stereochemistry | (R)- vs. (S)-enantiomer | Determines agonist vs. antagonist activity | 5-HT6 |
| Indole 5-Position | Introduction of oxazolidinone moiety | Increased selectivity for h5-HT1D over h5-HT1B | 5-HT1D/1B |
| Pyrrolidine Ring | Substitution with methylbenzylamine groups | Enhanced affinity and selectivity | 5-HT1D |
| Basic Nitrogen | Protonation at physiological pH | Forms key ionic interaction with conserved Asp residue | Aminergic GPCRs |
Structure Activity Relationship Sar Elucidation for Indole Pyrrolidine Derivatives: a Detailed Analysis
Impact of Substituents on the Indole (B1671886) Nitrogen (N1) on Biological Activity
The hydrogen atom on the indole nitrogen (N1) is a key feature for the hydrogen atom transfer (HAT) mechanism, which is a primary antioxidant mechanism of indoles. nih.gov Substitution at the N1 position can significantly alter the biological activity of indole derivatives.
Studies have shown that N-substituted indole derivatives can exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and antipsychotic activities. nih.gov For instance, indole derivatives with tertiary amino and phenyl groups at the N1 position have demonstrated notable activity against Staphylococcus aureus. nih.gov However, for cytoprotective properties, most indole derivatives that lack a substitution at the N1 position show strong cytoprotective effects. nih.gov This is because substitutions at N1 can prevent the formation of the indolyl radical, which may be responsible for the observed low cytoprotective activity in some derivatives. nih.gov
In the context of receptor tyrosine kinase inhibitors, the synthesis of indole methyl esters often involves the reaction of the indole with methyl iodide to produce a compound with a methyl group at the N1 position. nih.gov This modification is a key step in creating derivatives that target EGFR and VEGFR-2. nih.gov
Effects of Substitutions at Indole Positions (e.g., C5) on Receptor Binding and Function
Substitutions at the C5 position of the indole ring have been extensively studied, particularly for their effects on serotonin (B10506) receptor binding. A series of (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives were found to be high-affinity ligands for human 5-HT(1B/1D) receptors. nih.gov Similarly, another series of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives also demonstrated high affinity for these receptors. nih.gov
The nature of the substituent at C5 is critical. For instance, the presence of a 5-bromo substituent is a key feature in the structure of Eletriptan, a 5-HT(1B/1D) agonist, and its intermediate, 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. google.com The development of specific ligands for the PSD-95 protein, which interacts with the 5-HT2A receptor, has involved the synthesis of indole derivatives with substitutions at the C5 position to interact with the protein's binding loop. researchgate.net
Influence of Pyrrolidine (B122466) Ring N-Substitution (e.g., N-methyl vs. N-H) on Conformational and Activity Profiles
The substitution on the nitrogen atom of the pyrrolidine ring plays a significant role in the activity of these compounds. A comparison between N-methyl and N-H substituted derivatives often reveals differences in potency and selectivity. For example, in a series of spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one compounds designed as MDM2–p53 interaction inhibitors, introducing various substituents to the pyrrolidine nitrogen was a key strategy. acs.org Small and branched alkyl chains, such as a methyl-cyclopropyl group, led to a significant improvement in potency. acs.org
The basicity of the pyrrolidine nitrogen is also influenced by substituents, which in turn can affect biological activity. nih.gov The nitrogen atom of pyrrolidine confers basicity to the scaffold, and charged substituents can have a strong effect on this property. nih.gov
Role of Pyrrolidine Ring Stereochemistry (e.g., (R) vs. (S) enantiomers) on Biological Interactions
Stereochemistry is a critical determinant of biological activity for pyrrolidine derivatives. The spatial orientation of substituents can lead to different binding modes with enantioselective proteins, resulting in varied biological profiles. nih.gov
For instance, in the case of 3-Br-acivicin isomers, the stereochemistry led to significant differences in antimalarial activity, with the natural (5S, αS) isomers being the most potent. nih.gov This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity. nih.gov Similarly, the (R)-enantiomer of 3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives has been specifically studied for its high affinity as h5-HT1B/1D ligands. nih.gov
The stereoselectivity at different positions of the pyrrolidine ring can be controlled during synthesis, for example, through 1,3-dipolar cycloaddition reactions, allowing for the generation of specific stereoisomers for biological testing. nih.gov
Conformational Restriction and Rigidization Effects on SAR
Conformational restriction is a powerful strategy in medicinal chemistry to enhance potency and selectivity by reducing the entropic penalty of binding to a biological target. By locking the molecule into a specific, bioactive conformation, it's possible to improve interactions with the receptor.
Spirocyclic systems, such as spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one, are an excellent example of conformational restriction. acs.org These rigid structures can be designed to present key pharmacophoric elements in a precise spatial orientation. The construction of these spiro-indoles can be achieved through methods like the three-component decarboxylative 1,3-dipolar cycloaddition, which generates a rigid core structure. acs.org The principle of minimal steric interaction suggests that a conformationally variable substituent will adopt a conformation that minimizes steric repulsions, and rigidification can lock in this favorable conformation. unina.it
Exploration of Linker Length and Branching Between Indole and Pyrrolidine Moieties
For example, in the design of ligands that inhibit the interaction between PSD-95 and the 5-HT2A receptor, a family of biligands was synthesized with a linker of varying carbon atoms (from 2 to 6) connecting a substituted indole moiety to various amino acids. researchgate.net This exploration of linker length was crucial in identifying promising inhibitors. While direct SAR data on linker modifications for the core "3-(pyrrolidin-2-ylmethyl)-1H-indole" is not extensively detailed in the provided results, the principle is a fundamental aspect of medicinal chemistry applied to similar structures.
Systematic Variation of Aromatic and Heteroaromatic Substituents on Activity
The introduction of various aromatic and heteroaromatic substituents on the core scaffold can profoundly influence biological activity by introducing new electronic, steric, and hydrogen-bonding interactions.
In the development of 5-HT2C receptor antagonists, a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides were synthesized. nih.gov The systematic variation of substituents led to the discovery of a compound with a 6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide moiety that exhibited very high affinity and selectivity for the 5-HT2C receptor. nih.gov Similarly, in another study, the replacement of a 1-methylimidazole (B24206) moiety with a 1-methyl-1,2,3-triazole substituent on a pyrrolidine scaffold resulted in a metabolically unstable compound, highlighting the impact of the specific heteroaromatic ring. nih.gov
The following table provides examples of how different substituents on the indole and pyrrolidine rings affect biological activity.
| Compound/Series | Modification | Biological Target/Activity | Key Finding | Reference |
| (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives | C5-substitution with tetrahydropyridine | h5-HT(1B/1D) receptors | High affinity ligands. nih.gov | nih.gov |
| 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives | C5-substitution with tetrahydropyridine | h5-HT(1B/1D) receptors | High affinity ligands. nih.gov | nih.gov |
| Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one derivatives | N-substitution on pyrrolidine with methyl-cyclopropyl group | MDM2–p53 interaction | Dramatic improvement in potency. acs.org | acs.org |
| 1H-indole-3-carboxylic acid pyridine-3-ylamides | Substitution with 6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide | 5-HT2C receptor | High affinity and selectivity. nih.gov | nih.gov |
| Indole derivatives | N1-substitution with tertiary amino and phenyl groups | Staphylococcus aureus | Significant antimicrobial activity. nih.gov | nih.gov |
| Indole derivatives | No N1-substitution | Cytoprotective activity | Strong cytoprotective properties. nih.gov | nih.gov |
Chemical Reactivity and Transformation Studies of the 3 Pyrrolidin 2 Ylmethyl 1h Indole Moiety
Regioselective Functionalization and Derivatization Reactions
The indole (B1671886) nucleus is an electron-rich aromatic system, with the C3 position being the most nucleophilic and prone to electrophilic substitution. However, in 3-substituted indoles such as 3-(pyrrolidin-2-ylmethyl)-1H-indole, the reactivity landscape shifts, allowing for functionalization at other positions of the indole ring.
One notable method for the synthesis of the this compound core itself involves a photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reaction. This approach demonstrates the ability to form the key C3-C(pyrrolidine) bond under mild, room-temperature conditions with low photocatalyst loadings and without the need for a strong oxidant, affording the product in moderate to excellent yields. mdpi.com
Further derivatization of the indole ring can be achieved through various methods. For instance, palladium/norbornene-cocatalyzed regioselective alkylation of NH-indoles with primary alkyl bromides at the C-H bond adjacent to the NH group can yield 2-alkyl-1H-indoles. beilstein-journals.org While this has been demonstrated on simpler indoles, the principle can be extended to the this compound system, potentially allowing for the introduction of substituents at the C2 position. The reaction mechanism involves palladium/norbornene-mediated activation of the α-C–H bond, followed by oxidative addition, reductive elimination, and protodepalladation. beilstein-journals.org
Furthermore, the synthesis of derivatives with substituents on the benzene (B151609) portion of the indole ring is a common strategy in medicinal chemistry. For example, 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles have been synthesized, indicating that functionalization at the C5 position is achievable. icm.edu.pl This often involves multi-step synthetic sequences where the desired substituent is introduced on the indole precursor before the addition of the pyrrolidinemethyl side chain.
A summary of key regioselective functionalization reactions is presented in the table below.
| Reaction Type | Reagents and Conditions | Position of Functionalization | Product Type | Reference |
| Photocatalyzed Decarboxylative Coupling/Friedel-Crafts Alkylation | Photocatalyst, acid-controlled | C3 | 3-(pyrrolidin-2-yl)-1H-indoles | mdpi.com |
| Palladium/Norbornene-Cocatalyzed C-H Alkylation | Pd(II)/norbornene, primary alkyl bromides | C2 | 2-Alkyl-3-(pyrrolidin-2-ylmethyl)-1H-indoles | beilstein-journals.org |
| N-Acylation | N-acylbenzotriazoles, TiCl4 | C3 (on unsubstituted indoles) | 3-Acylindoles | nih.gov |
| Sulfonamido Group Introduction | Multi-step synthesis | C5 | 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles | icm.edu.pl |
Stability and Degradation Pathways (Chemical, not safety/toxicology)
The stability of the this compound moiety is influenced by both the indole and pyrrolidine (B122466) rings. Indole and its derivatives are susceptible to oxidation, and the presence of the alkyl substituent at the C3 position directs the primary site of oxidation to the C2 position of the indole ring.
Studies on the microbial degradation of 3-substituted indoles provide insights into potential environmental and metabolic degradation pathways. For instance, 3-methylindole (B30407) has been shown to be hydroxylated at the 2-position to form 3-methyloxindole. mdpi.com It is plausible that this compound could undergo a similar transformation, leading to the formation of the corresponding 2-oxindole derivative. This initial hydroxylation is a key step before potential ring cleavage between the C2 and C3 atoms of the pyrrole (B145914) ring. mdpi.com
The degradation of tryptamine (B22526), a closely related structure, proceeds via oxidation by monoamine oxidase to indole-3-acetaldehyde. nih.gov This aldehyde can then be further oxidized to indole-3-acetic acid or reduced to tryptophol. nih.gov Another reported degradation product of tryptamine involves the condensation of indole-3-acetaldehyde with cysteine to form a thiazolidine (B150603) derivative. beilstein-journals.org While the pyrrolidine ring in this compound introduces a different structural element, these pathways highlight the potential for enzymatic oxidation of the side chain.
The chemical stability of the pyrrolidine ring itself is generally high, but it can be influenced by substituents and reaction conditions. For example, studies on blends containing 1-(2-hydroxyethyl)pyrrolidine have shown that the presence of oxygen and metal ions can reduce its stability. nih.gov
A summary of potential degradation pathways is provided in the table below.
| Degradation Type | Key Intermediate/Product | Mechanism | Reference |
| Microbial/Enzymatic Oxidation | 2-Oxindole derivative | Hydroxylation at C2 of the indole ring | mdpi.com |
| Side Chain Oxidation (analogy to tryptamine) | Indole-3-acetaldehyde analog | Oxidation of the side chain | nih.gov |
| Condensation (analogy to tryptamine) | Thiazolidine derivative | Reaction of the side chain aldehyde with a thiol | beilstein-journals.org |
Photochemical and Electrochemical Behavior
The photochemical and electrochemical properties of the this compound moiety are primarily dictated by the indole ring system, which is both photo- and electro-active.
Photochemical Behavior
Electrochemical Behavior
The electrochemical oxidation of indoles has been studied more extensively. For 3-substituted indoles, electrochemical oxidation typically occurs at the C2 position of the pyrrole ring, leading to the formation of 2-oxindoles. This process often involves a two-electron, two-proton transfer. The electrochemical oxidation of the indole moiety is generally irreversible, and the oxidized products can sometimes adsorb onto the electrode surface, leading to a decrease in peak current with subsequent scans. The nature of the substituent at the C3 position can influence the oxidation potential, but it generally does not alter the primary oxidation pathway at C2.
A summary of the electrochemical behavior is presented in the table below.
| Process | Key Observation | Product | Reference |
| Electrochemical Oxidation | Irreversible oxidation peak | 2-Oxindole derivative |
Reactions Involving the Pyrrolidine Nitrogen and Side Chain
The pyrrolidine nitrogen in the this compound moiety is a secondary amine, making it a nucleophilic center that can participate in a variety of chemical reactions. These reactions are crucial for the synthesis of derivatives with modified properties.
N-Alkylation and N-Acylation
The pyrrolidine nitrogen can be readily alkylated or acylated. For example, in the synthesis of the anti-migraine drug eletriptan, a key intermediate is 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole, which is prepared by the reduction of (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester. nih.gov This demonstrates that the pyrrolidine nitrogen can be methylated. General methods for the N-alkylation of pyrroles and indoles often utilize alkyl halides in the presence of a base.
Similarly, N-acylation is a common transformation. The synthesis of related drug candidates has involved the acylation of the pyrrolidine nitrogen. For instance, a novel indole derivative with a pyrrolidin-1-yl-ethenone moiety has been synthesized, showcasing the reactivity of the pyrrolidine nitrogen towards acylation. The use of N-acylbenzotriazoles in the presence of a Lewis acid like TiCl4 is an effective method for the C-acylation of indoles, and similar principles can be applied for N-acylation under different conditions. nih.gov
N-Sulfonylation
The pyrrolidine nitrogen can also react with sulfonyl chlorides to form sulfonamides. This has been demonstrated in the synthesis of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives, where the sulfonamide group is attached to the C5 position of the indole ring. icm.edu.pl While this example involves substitution on the indole ring, the synthesis of analogs with the sulfonyl group on the pyrrolidine nitrogen is a feasible and common synthetic transformation in medicinal chemistry.
A summary of key reactions involving the pyrrolidine nitrogen is presented in the table below.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Methylation | Reducing agent on a precursor | N-Methylpyrrolidine derivative | nih.gov |
| N-Acylation | Acylating agent | N-Acylpyrrolidine derivative | |
| N-Sulfonylation | Sulfonyl chloride | N-Sulfonylpyrrolidine derivative | icm.edu.pl |
Emerging Research Avenues and Future Perspectives for 3 Pyrrolidin 2 Ylmethyl 1h Indole Scaffolds
The 3-(pyrrolidin-2-ylmethyl)-1H-indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of various biologically active compounds. While its initial prominence was linked to the development of serotonin (B10506) (5-HT) receptor agonists, ongoing research continues to unveil new therapeutic applications and refine its chemical synthesis and analysis. This article explores the emerging research avenues and future perspectives for this versatile scaffold, focusing on novel synthetic strategies, computational modeling, unexplored biological targets, the design of stable analogs, and advanced analytical techniques.
Q & A
Q. What are the established synthetic routes for 3-(pyrrolidin-2-ylmethyl)-1H-indole, and how do catalyst systems influence yield and purity?
Methodological Answer: The compound is typically synthesized via transition-metal-catalyzed cross-coupling or electrophilic substitution. Key methods include:
- Pd/Rh-Mediated Cross-Coupling: Pd(OAc)₂ or RhCl₃ catalysts enable C–H activation of indole precursors, with yields ranging from 45–78% depending on substituent steric effects .
- Electrophilic Substitution: Reactions with pyrrolidine derivatives (e.g., 1-cyclohexyl-2-pyrrolidinone) under acidic conditions yield the target compound, but require rigorous temperature control (0–5°C) to minimize byproducts like N-alkylated indoles .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what are diagnostic markers?
Methodological Answer:
- ¹H/¹³C NMR: The pyrrolidine methylene group (–CH₂–) adjacent to the indole ring appears as a triplet at δ ~3.2–3.5 ppm. Aromatic protons on the indole core show resonances between δ 6.8–7.5 ppm .
- UV-Vis Spectroscopy: The indole-pyrrolidine conjugation results in a λmax at 290–310 nm, useful for tracking electronic perturbations during functionalization .
- Mass Spectrometry: ESI-MS typically shows [M+H]<sup>+</sup> at m/z 200.28 (C₁₃H₁₆N₂), with fragmentation patterns confirming the pyrrolidine linkage .
Advanced Research Questions
Q. How can computational reaction design accelerate the optimization of this compound synthesis?
Methodological Answer: The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with high-throughput experimentation to predict optimal conditions:
Q. How should researchers address contradictions in reported biological activities of structurally similar indole derivatives?
Methodological Answer:
- Comparative SAR Analysis: Systematically vary substituents (e.g., pyrrolidine vs. piperidine) and assay cytotoxicity (e.g., IC₅₀ in cancer cell lines). For example, replacing pyrrolidine with piperidine reduces activity by 10-fold, suggesting steric hindrance at the binding site .
- Meta-Analysis: Use statistical tools (ANOVA, PCA) to identify outliers in published datasets, focusing on variables like assay conditions (pH, temperature) .
Q. What experimental design strategies minimize variability in studying reaction parameters for this compound?
Methodological Answer:
- Factorial Design: Apply a 2<sup>k</sup> factorial design to evaluate interactions between temperature (20–80°C), catalyst loading (1–5 mol%), and solvent polarity. For example, a 2³ design revealed that high Pd loading (>3 mol%) in DMF disproportionately increases dimerization byproducts .
- Response Surface Methodology (RSM): Optimize multi-variable systems (e.g., time, concentration) using central composite designs to model non-linear relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
